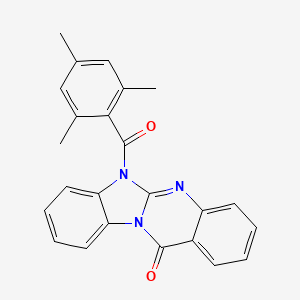
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by its fused ring system, which includes benzimidazole and quinazoline moieties, and a 2,4,6-trimethylbenzoyl group attached to the 6th position. The presence of these functional groups imparts distinct chemical reactivity and potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with 2-chloroquinazoline under basic conditions to form the fused ring system. The resulting intermediate is then subjected to Friedel-Crafts acylation using 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized quinazoline derivatives, reduced benzimidazole derivatives, and substituted benzimidazoquinazoline compounds with various functional groups.
科学的研究の応用
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoreactive compounds.
作用機序
The mechanism of action of benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signal transduction pathways and cellular processes.
類似化合物との比較
Similar Compounds
Benzimidazo(2,1-b)quinazolin-12(6H)-one: Lacks the 2,4,6-trimethylbenzoyl group but shares the core fused ring system.
Quinazolin-4(3H)-one: Contains the quinazoline moiety but lacks the benzimidazole ring.
2,4,6-Trimethylbenzoyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- is unique due to the presence of both benzimidazole and quinazoline rings fused together, along with the 2,4,6-trimethylbenzoyl group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
特性
CAS番号 |
32700-96-2 |
|---|---|
分子式 |
C24H19N3O2 |
分子量 |
381.4 g/mol |
IUPAC名 |
6-(2,4,6-trimethylbenzoyl)benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C24H19N3O2/c1-14-12-15(2)21(16(3)13-14)23(29)27-20-11-7-6-10-19(20)26-22(28)17-8-4-5-9-18(17)25-24(26)27/h4-13H,1-3H3 |
InChIキー |
FJKOMYLJLHVHPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2C3=CC=CC=C3N4C2=NC5=CC=CC=C5C4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



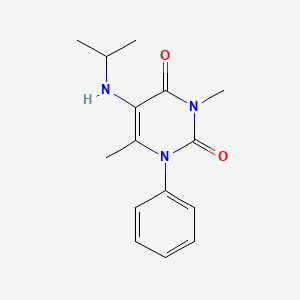
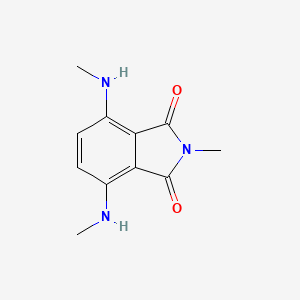
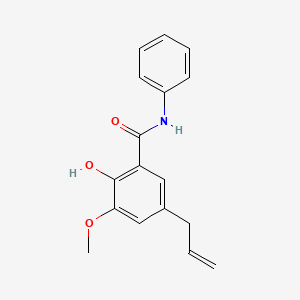
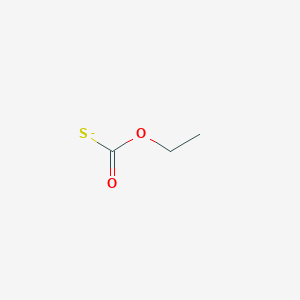
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)
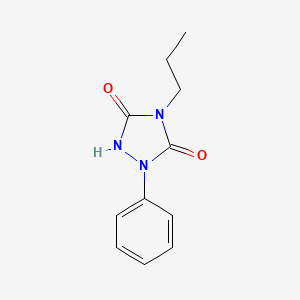
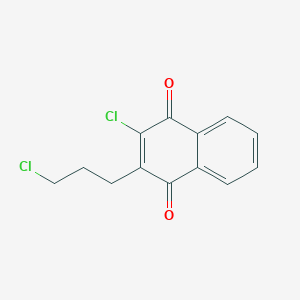

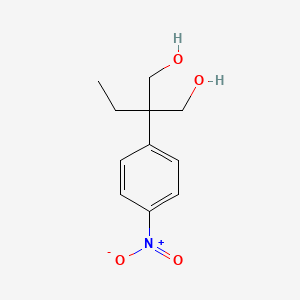
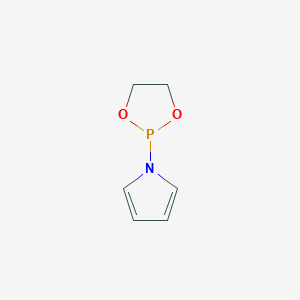
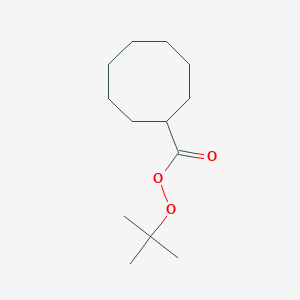
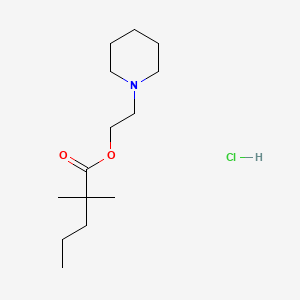
![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
